

An In-depth Technical Guide to Ethyl 2-amino-5-bromonicotinate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 2-amino-5-bromonicotinate*

Cat. No.: B040290

[Get Quote](#)

For researchers, scientists, and professionals in drug development, a comprehensive understanding of key chemical building blocks is paramount. This guide provides a detailed overview of **Ethyl 2-amino-5-bromonicotinate**, a heterocyclic compound of significant interest in medicinal chemistry.

Core Compound Identification

IUPAC Name: **Ethyl 2-amino-5-bromonicotinate**[\[1\]](#)

Synonyms:

- Ethyl 2-amino-5-bromopyridine-3-carboxylate[\[1\]](#)
- 2-Amino-5-bromonicotinic acid ethyl ester[\[2\]](#)

CAS Number: 433226-06-3[\[3\]](#)

Physicochemical Properties

A summary of the key quantitative data for **Ethyl 2-amino-5-bromonicotinate** is presented in the table below for easy reference and comparison.

Property	Value	Source
Molecular Formula	C8H9BrN2O2	[3]
Molecular Weight	245.07 g/mol	[3]
Melting Point	139-141 °C	
Boiling Point	290.6 ± 35.0 °C (Predicted)	
Density	1.575 ± 0.06 g/cm ³ (Predicted)	
pKa	2.59 ± 0.49 (Predicted)	
Appearance	Light yellow to yellow solid	
Purity	≥95%	
Storage Temperature	Room temperature or -20°C	[3]

Experimental Protocols

While a specific, detailed, peer-reviewed synthesis protocol for **Ethyl 2-amino-5-bromonicotinate** is not readily available in the searched literature, a plausible synthetic route can be inferred from established methods for analogous compounds. The synthesis would likely involve a two-step process: the bromination of a pyridine precursor followed by esterification.

Step 1: Synthesis of 2-amino-5-bromopyridine (Precursor)

A common method for the synthesis of 2-amino-5-bromopyridine involves the bromination of 2-aminopyridine. One documented procedure is as follows:

- Materials: 2-aminopyridine, Acetic acid, Bromine.
- Procedure:
 - Dissolve 2-aminopyridine (3.0 moles) in 500 ml of acetic acid in a 2-liter three-necked flask equipped with a stirrer, dropping funnel, and condenser.
 - Cool the solution to below 20°C using an ice bath.

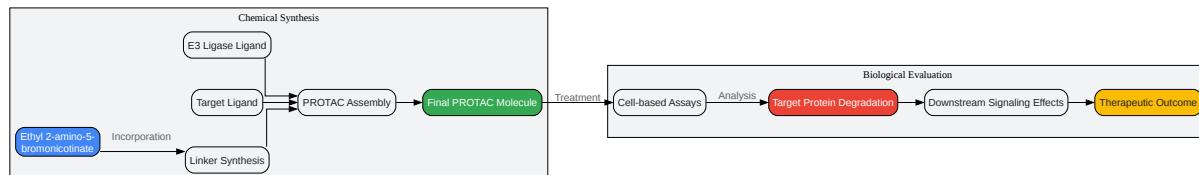
- Add a solution of bromine (3.0 moles) in 300 ml of acetic acid dropwise with vigorous stirring over 1 hour. The temperature should be maintained below 20°C initially and then allowed to rise to 50°C as the hydrobromide of the product begins to crystallize.
- Collect the precipitated 2-amino-5-bromopyridine by filtration.
- Wash the precipitate with water until the washings are free of ionic bromide.
- Dry the product at 110°C.
- To remove the common impurity, 2-amino-3,5-dibromopyridine, wash the dried product with hot petroleum ether (b.p. 60–80°).

Step 2: Esterification to **Ethyl 2-amino-5-bromonicotinate** (Proposed)

Following the synthesis of the 2-amino-5-bromopyridine precursor, the carboxylate group can be introduced and esterified. A potential method would be a Sandmeyer-type reaction followed by esterification.

- Materials: 2-amino-5-bromopyridine, Sodium nitrite, Sulfuric acid, Copper(I) cyanide, Ethanol, Sulfuric acid (for catalysis).
- Procedure (Hypothetical):
 - Diazotize 2-amino-5-bromopyridine with sodium nitrite in the presence of a strong acid like sulfuric acid at low temperatures (0–5°C) to form the corresponding diazonium salt.
 - React the diazonium salt with a cyanide source, such as copper(I) cyanide (Sandmeyer reaction), to introduce a nitrile group at the 3-position, yielding 2-amino-5-bromonicotinonitrile.
 - Hydrolyze the nitrile group to a carboxylic acid using acidic or basic conditions.
 - Perform a Fischer esterification of the resulting 2-amino-5-bromonicotinic acid with an excess of ethanol in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid) under reflux to yield the final product, **Ethyl 2-amino-5-bromonicotinate**.

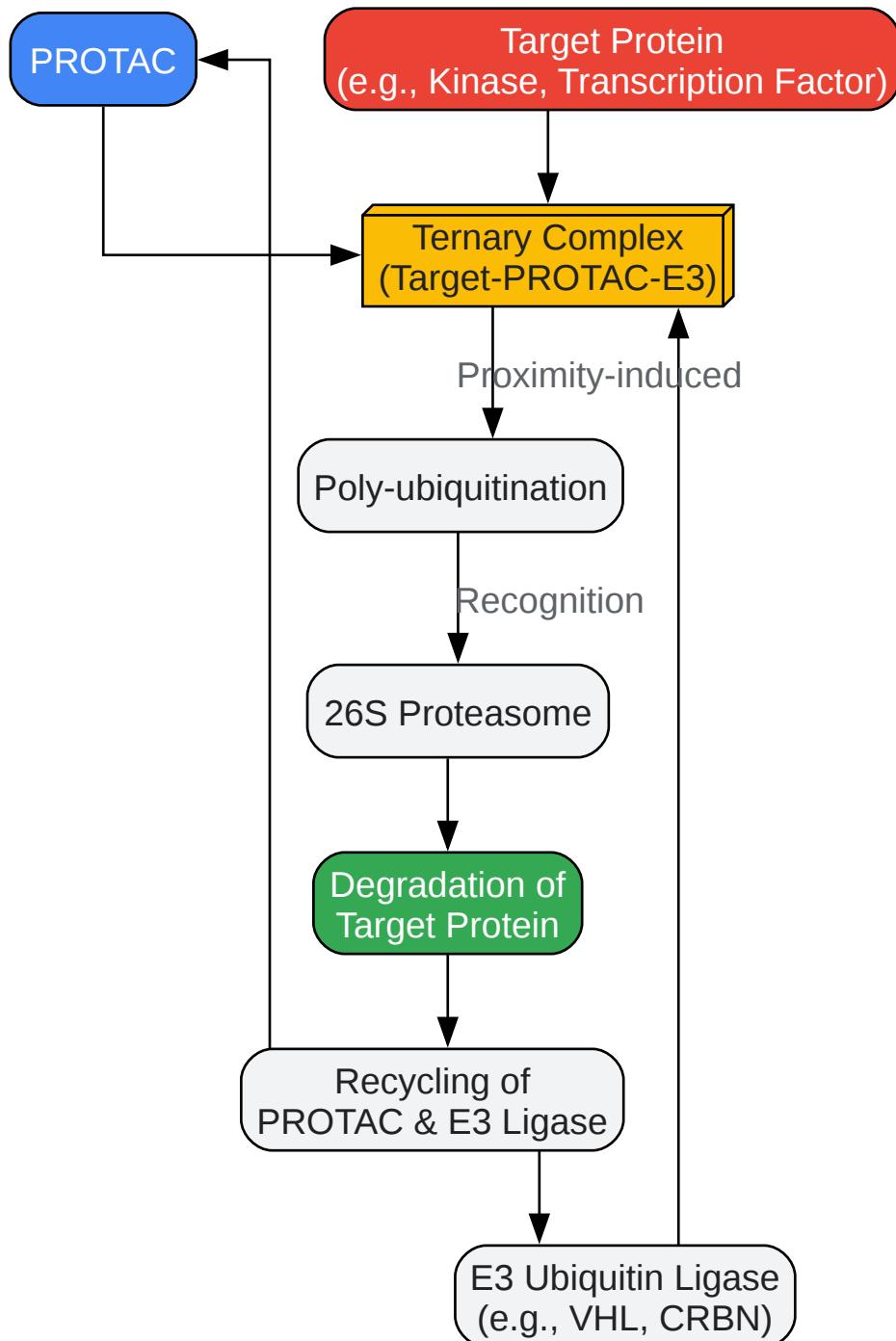
- The product would then be purified using standard techniques such as recrystallization or column chromatography.


Applications in Drug Discovery: A Building Block for Targeted Protein Degradation

Ethyl 2-amino-5-bromonicotinate is classified as a "Protein Degrader Building Block". This indicates its utility in the synthesis of molecules for targeted protein degradation (TPD), a rapidly emerging therapeutic strategy. A prominent application of TPD is in the development of Proteolysis Targeting Chimeras (PROTACs).

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A PROTAC molecule generally consists of three components: a ligand that binds to the target protein, a ligand that binds to an E3 ligase, and a linker that connects these two ligands.

The structure of **Ethyl 2-amino-5-bromonicotinate**, with its reactive amino and bromo functionalities, makes it an ideal scaffold for the synthesis of these linkers or for direct incorporation into the final PROTAC molecule.


Below is a conceptual workflow illustrating the role of a building block like **Ethyl 2-amino-5-bromonicotinate** in the drug discovery process for a PROTAC.

[Click to download full resolution via product page](#)

Caption: Conceptual workflow for PROTAC drug discovery.

The following diagram illustrates the general mechanism of action of a PROTAC in inducing targeted protein degradation.

[Click to download full resolution via product page](#)

Caption: General mechanism of PROTAC-mediated protein degradation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Accelerating PROTAC drug discovery: Establishing a relationship between ubiquitination and target protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. usbio.net [usbio.net]
- 3. calpaclab.com [calpaclab.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Ethyl 2-amino-5-bromonicotinate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b040290#ethyl-2-amino-5-bromonicotinate-iupac-name-and-synonyms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com